3-(Benzyloxy)cyclobutanone
Overview
Description
3-(Benzyloxy)cyclobutanone is an organic compound used as a reactant for the synthesis of cyclobutyl derivatives of 2’‘-deoxyadenosine 5’'-triphosphate, which are inhibitors of HIV-1 reverse transcriptase .
Synthesis Analysis
The synthesis of 3-(Benzyloxy)cyclobutanone involves several steps, including etherification, halogenation, elimination, ring closure, and dechloridation .Molecular Structure Analysis
The molecular formula of 3-(Benzyloxy)cyclobutanone is C11H12O2. It has an average mass of 176.212 Da and a monoisotopic mass of 176.083725 Da .Chemical Reactions Analysis
While specific chemical reactions involving 3-(Benzyloxy)cyclobutanone are not detailed in the search results, it’s known that this compound is used as a reactant in the synthesis of certain inhibitors of HIV-1 reverse transcriptase .Physical And Chemical Properties Analysis
3-(Benzyloxy)cyclobutanone is a liquid at 20°C. It has a density of 1.1±0.1 g/cm³, a boiling point of 284.8±33.0 °C at 760 mmHg, and a flash point of 126.4±18.9 °C .Scientific Research Applications
Visible-light Photoredox-catalyzed Dual C–C Bond Cleavage
- Summary of Application : This compound is used in the synthesis of 2-cyanoalkylsulfonylated 3,4-dihydronaphthalenes through the insertion of sulfur dioxide. This process involves a radical pathway and goes through a sequence of iminyl radical formation, carbon–carbon bond cleavage, sulfur dioxide insertion, sulfonyl radical addition, another carbon–carbon bond cleavage, and intramolecular cyclization .
- Methods of Application : The experiment involves visible-light photoredox-catalyzed dual carbon–carbon bond cleavage of methylenecyclopropanes and cycloketone oximes .
- Results or Outcomes : The results revealed that 3-substituted cyclobutanone oximes bearing benzyl, benzyloxy, aryl and naphthalen-1-ylmethyl groups were all suitable substrates. The corresponding products could be obtained in moderate yields .
Visible-light Photoredox-catalyzed Dual C–C Bond Cleavage
- Summary of Application : This compound is used in the synthesis of 2-cyanoalkylsulfonylated 3,4-dihydronaphthalenes through the insertion of sulfur dioxide. This process involves a radical pathway and goes through a sequence of iminyl radical formation, carbon–carbon bond cleavage, sulfur dioxide insertion, sulfonyl radical addition, another carbon–carbon bond cleavage, and intramolecular cyclization .
- Methods of Application : The experiment involves visible-light photoredox-catalyzed dual carbon–carbon bond cleavage of methylenecyclopropanes and cycloketone oximes .
- Results or Outcomes : The results revealed that 3-substituted cyclobutanone oximes bearing benzyl, benzyloxy, aryl and naphthalen-1-ylmethyl groups were all suitable substrates. The corresponding products could be obtained in moderate yields .
Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones
- Summary of Application : Cyclobutanones have been employed as key starting materials for a wide number of total syntheses and as building blocks for the preparation of bioactive molecules and drugs .
- Methods of Application : Cyclobutane and cyclobutanone derivatives can be easily prepared by reliable synthetic methods such as [2+2] cycloadditions, cyclopropanol-, cyclopropylphenylthio- and selenium-carbinols ring expansions or ring enlargement of oxaspiropentanes .
- Results or Outcomes : Successful new total synthesis of bioactive compounds and drugs have been recently reported where a four-membered ring represented the key intermediate .
Synthesis of Aminocyclobutanecarboxylic Acid
- Summary of Application : “3-(Benzyloxy)cyclobutanone” is used as a starting material for a new, efficient synthesis of aminocyclobutanecarboxylic acid via the intermediacy of sulfonyloxiranes .
- Methods of Application : The specific methods of application or experimental procedures are not provided in the source .
- Results or Outcomes : The specific results or outcomes are not provided in the source .
Synthesis of Cyclobutyl Derivatives of 2’‘-deoxyadenosine 5’'-triphosphate
- Summary of Application : “3-(Benzyloxy)cyclobutanone” is used as a reactant for the synthesis of cyclobutyl derivatives of 2’‘-deoxyadenosine 5’'-triphosphate .
- Methods of Application : The specific methods of application or experimental procedures are not provided in the source .
- Results or Outcomes : The specific results or outcomes are not provided in the source .
Preparation of Medicines and Medical Imaging Agents
- Summary of Application : This compound is a synthetic raw material of a plurality of medicaments and auxiliary agents, such as HIV-1 reverse transcriptase inhibitors, PLK inhibitors and the like . It can also be used for preparing medicines and medical imaging agents .
- Methods of Application : The specific methods of application or experimental procedures are not provided in the source .
- Results or Outcomes : The specific results or outcomes are not provided in the source .
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-phenylmethoxycyclobutan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c12-10-6-11(7-10)13-8-9-4-2-1-3-5-9/h1-5,11H,6-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPPSQLLIFNWNSB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60565660 | |
Record name | 3-(Benzyloxy)cyclobutan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60565660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Benzyloxy)cyclobutanone | |
CAS RN |
30830-27-4 | |
Record name | 3-Benzyloxycyclobutanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=30830-27-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(Benzyloxy)cyclobutan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60565660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(Benzyloxy)cyclobutan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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